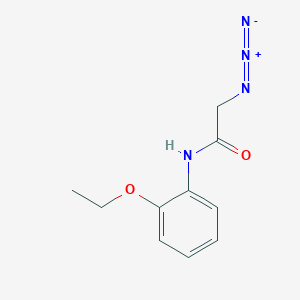
4-Chloro-2-cyclopropylpyrimidin-5-amine
Übersicht
Beschreibung
The compound "4-Chloro-2-cyclopropylpyrimidin-5-amine" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their various biological activities and are often used in pharmaceuticals and agrochemicals. Although the specific compound is not directly mentioned in the provided papers, related compounds and their reactions, synthesis, and properties are discussed, which can provide insights into the behavior of the compound .
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve regioselective reactions, as seen in the study of the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia, which resulted in the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product . Another example is the synthesis of α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde through a three-component condensation reaction . These methods highlight the potential pathways for synthesizing related compounds, including 4-Chloro-2-cyclopropylpyrimidin-5-amine.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be investigated using various experimental and theoretical techniques. For instance, the molecular structure of a related compound, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, was studied using FT-IR, FT-Raman, NMR, and DFT techniques . These methods can be applied to determine the structure of 4-Chloro-2-cyclopropylpyrimidin-5-amine and to understand its electronic properties and stability.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For example, the reaction of 4-chloro-5-cyano-6-phenylpyrimidine with potassium amide in liquid ammonia leads to the formation of 4-amino-5-cyano-6-phenylpyrimidine . This type of nucleophilic substitution reaction could be relevant for the chemical transformations of 4-Chloro-2-cyclopropylpyrimidin-5-amine.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be deduced from their molecular structure and the nature of their substituents. For instance, the crystal structure of 4-chloro-6-methoxypyrimidin-2-amine was determined, revealing hydrogen bonding patterns that stabilize the crystal structure . Similar analyses can provide insights into the properties of 4-Chloro-2-cyclopropylpyrimidin-5-amine, such as solubility, melting point, and reactivity.
Case Studies
While no direct case studies on 4-Chloro-2-cyclopropylpyrimidin-5-amine were provided, the papers discuss related compounds that have been evaluated for biological activities, such as antimicrobial properties . These studies can serve as a reference for potential applications and the biological relevance of the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis of α-Aminophosphonates
4-Chloro-2-cyclopropylpyrimidin-5-amine is used in the synthesis of α-aminophosphonates. These compounds were synthesized from a condensation reaction involving 2-cyclopropylpyrimidin-4-carbaldehyde, various amines, and phosphites, utilizing phosphomolybdic acid as a catalyst. This process is significant for its efficiency and high yield in short reaction times (P. S. Reddy, P. V. G. Reddy, & S. Reddy, 2014).
Molecular Structure Investigation
The molecular structure of 4-chloro-2-cyclopropylpyrimidin-5-amine derivatives has been investigated using both experimental and theoretical techniques. This includes using FT-IR, FT-Raman, NMR, and DFT techniques to understand the molecular structure and properties of these compounds (S. Aayisha et al., 2019).
Regioselective Amination
The compound plays a crucial role in regioselective amination processes. Studies on substituted di- and trichloropyrimidines have shown that 4-Chloro-2-cyclopropylpyrimidin-5-amine can be effectively used to achieve 2-substituted aminopyrimidines under specific conditions (Sean M. Smith & S. Buchwald, 2016).
X-ray Crystallography Analysis
X-ray crystallography analysis has been utilized to study the regioselective displacement reactions of this compound, providing insights into its crystal structure and molecular interactions. This analysis helps in understanding the compound's behavior in different chemical reactions (A. Doulah et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-2-cyclopropylpyrimidin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-6-5(9)3-10-7(11-6)4-1-2-4/h3-4H,1-2,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGUZBZOWQQPPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C(=N2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695077 | |
| Record name | 4-Chloro-2-cyclopropylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopropylpyrimidin-5-amine | |
CAS RN |
1255099-31-0 | |
| Record name | 5-Pyrimidinamine, 4-chloro-2-cyclopropyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255099-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-cyclopropylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3032145.png)







